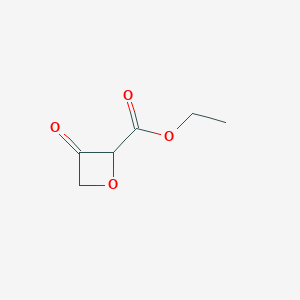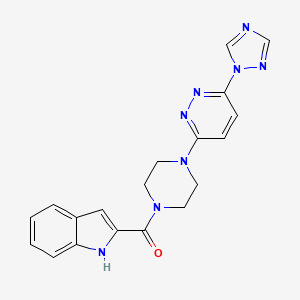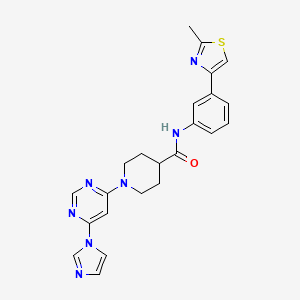![molecular formula C10H10N4O3 B2752000 4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775484-32-6](/img/structure/B2752000.png)
4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis and NO-Generating Property
One significant application involves the facile synthesis and nitric oxide (NO)-generating properties of oxadiazolo-pyrimidine dione oxides. These compounds are prepared through oxidative intramolecular cyclization, employing iodosylbenzene diacetate as an oxidant in the presence of lithium hydride. The generated NO and NO-related species from these compounds occur in the presence of thiols such as N-acetylcysteamine, cysteine, and glutathione under physiological conditions. The mechanistic interpretations for the reaction with thiols and other chemical observations provide evidence for NO generation (M. Sako et al., 1998).
Synthesis for Mechanistic Investigations
Further research into [1-(15)N]-labeled oxadiazolo-pyrimidine dione oxides has facilitated mechanistic investigations. These compounds are prepared by nitration of commercially available precursors, followed by oxidative cyclization. The formation of various reaction products and the generation of NO or NO-related species in reactions with N-acetylcysteamine are explained through detailed experimental results, demonstrating the compound's utility in understanding reaction mechanisms (M. Sako et al., 2000).
Electrochemical Oxidation Studies
The electrochemical oxidation of related pyrimidine diones, like oxipurinol at the pyrolytic graphite electrode, has been studied to understand the electrochemical behavior of these compounds. Such studies reveal the complex oxidation process involving multiple reaction routes, leading to the formation of various products. These insights contribute to understanding the electrochemical properties of pyrimidine diones (G. Dryhurst, 1976).
Novel Synthesis Approaches
Research has also focused on new synthesis methods for oxadiazolo-pyrimidine dione derivatives, offering convenient approaches to these compounds from readily available starting materials. These synthetic routes provide access to a range of derivatives with potential applications in further chemical and biological research (F. Yoneda & Y. Sakuma, 1973).
Spectral Characterization of Derivatives
The synthesis and spectral characterization of phthalazinone derivatives, including those related to oxadiazolo-pyrimidine dione compounds, highlight the diverse chemical properties and potential applications of these derivatives in scientific research. Spectral techniques like FTIR, NMR, and HRMS provide deep insights into the structural and electronic characteristics of these compounds (M. Mahmoud et al., 2012).
Mechanism of Action
Target of Action
Compounds with 1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities . They have been found to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
oryzicola (Xoc) . This suggests that these compounds may interact with bacterial targets, leading to their antibacterial effects.
Biochemical Pathways
The antibacterial effects of 1,2,4-oxadiazole derivatives suggest that they may interfere with bacterial biochemical pathways, leading to their antibacterial effects .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that this compound may have good bioavailability.
Result of Action
The antibacterial effects of 1,2,4-oxadiazole derivatives suggest that they may lead to the death of bacterial cells .
Action Environment
It’s worth noting that compounds with 1,2,4-oxadiazole derivatives have been found to exhibit good thermal stability . This suggests that this compound may be stable under various environmental conditions.
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-9-7(8-11-5-17-13-8)6-3-1-2-4-14(6)10(16)12-9/h5H,1-4H2,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGVYLXSTORAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=O)NC2=O)C3=NOC=N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride](/img/structure/B2751922.png)



![N-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2751928.png)


![2-cyclohexyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2751934.png)



![N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2751940.png)
